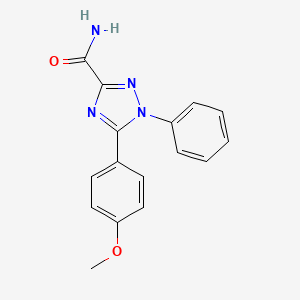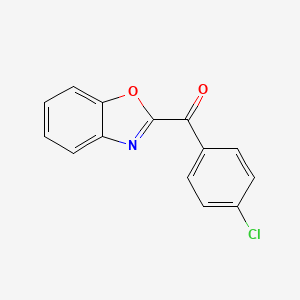
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Benzoxazole oxides.
Reduction: Benzoxazole amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Applications De Recherche Scientifique
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler structure without the chlorophenyl group.
Benzimidazole: Similar heterocyclic structure but with different substituents.
Indole: Another heterocyclic compound with a different ring structure.
Uniqueness
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is unique due to the presence of both benzoxazole and chlorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62458-12-2 |
|---|---|
Formule moléculaire |
C14H8ClNO2 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
1,3-benzoxazol-2-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
Clé InChI |
LEYFNGOWDYDBIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
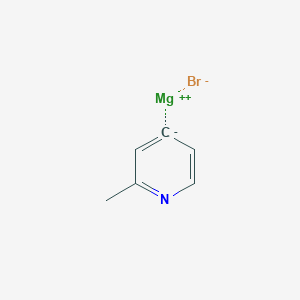
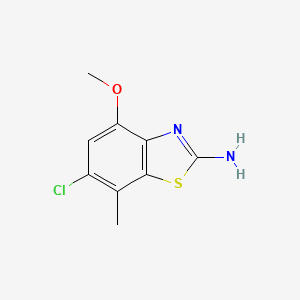
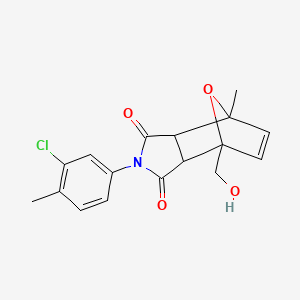
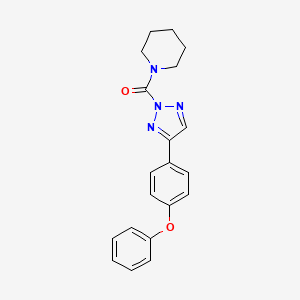
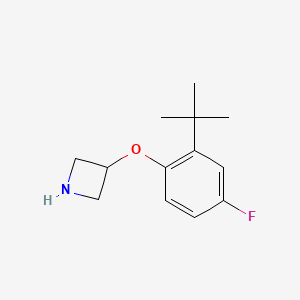

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

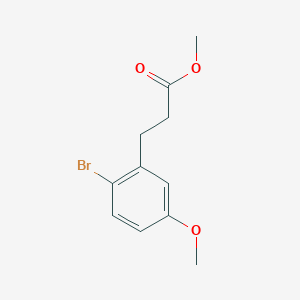

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
